Lubazodone - 161178-07-0

Lubazodone

Catalog Number: EVT-1180459
CAS Number: 161178-07-0
Molecular Formula: C14H18FNO2
Molecular Weight: 251.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lubazodone (YM-992, YM-35,995) is an arylpiperazine antidepressant which was being developed as a treatment for depression and obsessive compulsive disorder, and reached phase II clinical trials, but was discontinued. It acts as a serotonin reuptake inhibitor and 5-HT2A receptor antagonist.
Synthesis Analysis

The synthesis of Lubazodone involves several key steps:

  1. Formation of the Indane Moiety: This initial step is achieved through a Friedel-Crafts alkylation reaction. A benzene derivative reacts with a cyclopentane derivative in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the indane structure.
  2. Introduction of the Fluorine Atom: The indane structure is then modified by introducing a fluorine atom using a fluorinating agent like N-fluorobenzenesulfonimide under mild conditions.
  3. Attachment of the Morpholine Ring: Finally, the morpholine ring is attached through nucleophilic substitution, where the indane derivative reacts with morpholine in the presence of a base such as sodium hydride. This step completes the synthesis of Lubazodone.

Industrial Production Considerations

In industrial settings, these synthetic routes would be optimized for yield and purity, utilizing techniques such as recrystallization or chromatography for purification.

Molecular Structure Analysis

Lubazodone's molecular structure comprises an indane core with a fluorinated substituent and a morpholine group. The structural formula can be represented as follows:

  • Molecular Formula: C14H18FNO2C_{14}H_{18}FNO_2
  • Molar Mass: 251.301 g/mol
  • Structural Features:
    • Indane ring system
    • Fluorine atom at position 7
    • Morpholine moiety contributing to its pharmacological properties

The arrangement of atoms within Lubazodone allows it to interact effectively with serotonin receptors, which is crucial for its action as an antidepressant .

Chemical Reactions Analysis

Lubazodone can participate in various chemical reactions:

  1. Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to form hydroxylated derivatives or ketones.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.
  3. Substitution: Nucleophilic substitution reactions can occur where nucleophiles replace functional groups on the molecule, often facilitated by bases like sodium hydride in dimethylformamide.

Reaction Conditions

  • Oxidation: Typically conducted under acidic or basic conditions.
  • Reduction: Carried out in anhydrous ether.
  • Substitution: Conducted in polar aprotic solvents like dimethylformamide.
Mechanism of Action

Lubazodone exerts its pharmacological effects primarily through two mechanisms:

  1. Serotonin Reuptake Inhibition: By binding to the serotonin transporter (SERT), Lubazodone inhibits the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft.
  2. 5-HT2A Receptor Antagonism: As an antagonist at the 5-HT2A receptor, Lubazodone modulates serotonergic signaling pathways that are implicated in mood regulation .

This dual mechanism enhances serotonergic neurotransmission and contributes to its antidepressant effects.

Physical and Chemical Properties Analysis

Lubazodone exhibits several notable physical and chemical properties:

  • Melting Point: Not explicitly documented but expected to be consistent with similar compounds.
  • Solubility: Likely soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability under standard laboratory conditions; sensitive to strong oxidizing agents.

These properties are crucial for understanding its behavior during synthesis, storage, and potential applications in pharmaceuticals .

Applications

Although Lubazodone was never marketed, it has potential applications based on its pharmacological profile:

  1. Antidepressant Research: Investigated as an alternative treatment for major depressive disorder due to its dual action on serotonin pathways.
  2. Pharmaceutical Development: Serves as an intermediate in synthesizing other complex molecules within medicinal chemistry.
  3. Neuroscience Studies: Used in research exploring serotonin's role in mood regulation and other physiological processes .
Introduction to Trazodone in Neuropsychopharmacology

Historical Development and Classification of Trazodone

A significant pharmacological advancement arrived in 2010 with the approval of a prolonged-release formulation (Trazodone Contramid® Once-A-Day, marketed as Oleptro™). This formulation utilized Contramid® drug-delivery technology to modulate release kinetics, attenuating the early peak plasma concentrations associated with immediate-release tablets that contributed to acute adverse effects like sedation and hypotension [4]. This innovation aimed to enhance tolerability and adherence for its antidepressant indication, particularly at the therapeutic dose range of 150-400 mg/day [4] [9].

Trazodone’s Position Within the Serotonin Antagonist and Reuptake Inhibitor (SARI) Class

Trazodone is mechanistically classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI), a category it shares primarily with nefazodone (now limited due to hepatotoxicity concerns), etoperidone, lorpiprazole, and mepiprazole [2] [5]. SARIs are characterized by a dual mechanism: antagonism of specific serotonin receptors (particularly 5-HT2A and often 5-HT2C) coupled with inhibition of the serotonin transporter (SERT) [2] [5] [10]. This distinguishes them pharmacologically from SSRIs (primarily SERT inhibition) and serotonin modulators like vortioxetine or vilazodone (which engage additional receptors like 5-HT1A as partial agonists) [2].

Trazodone's binding profile reveals its multifunctional nature. It acts as a relatively weak inhibitor of SERT (Ki ≈ 160-367 nM), a potent antagonist at 5-HT2A receptors (Ki ≈ 20-45 nM), and a moderate antagonist at histamine H1 receptors (Ki ≈ 220-1100 nM) and alpha-1-adrenergic receptors (Ki ≈ 12-153 nM) [2] [10]. This polypharmacology underpins its clinical effects:

  • 5-HT2A/2C Antagonism: Mitigates anxiety, agitation, and insomnia often associated with unopposed serotonin increases from SERT inhibition, potentially reducing SSRI/SNRI-induced side effects like sexual dysfunction and sleep disturbances [4] [5].
  • SERT Inhibition: Elevates synaptic serotonin levels, contributing to antidepressant and anxiolytic effects [5] [10].
  • H1 and α1-Adrenergic Antagonism: Drives its prominent sedative and hypotensive effects, particularly relevant at lower doses used off-label for insomnia [1] [6] [10].

An important aspect of its pharmacology involves its major active metabolite, meta-chlorophenylpiperazine (mCPP), generated via hepatic CYP3A4 metabolism. mCPP possesses its own complex activity, acting as an agonist at several serotonin receptor subtypes (e.g., 5-HT2C, 5-HT1A/B), which may contribute to both therapeutic effects (e.g., further mood modulation) and side effects (e.g., anxiety, restlessness) in some individuals [2] [8] [10].

Table 1: Comparative Pharmacological Profiles of Marketed SARIs [2] [5] [8]

CompoundSERT Inhibition (Ki, nM)NET Inhibition (Ki, nM)5-HT2A Antagonism (Ki, nM)H1 Antagonism (Ki, nM)α1-Adrenergic Antagonism (Ki, nM)Primary Clinical Focus
Trazodone160-367≥8,500 (weak)20-45220-1,10012-153Depression, Insomnia (off-label)
Nefazodone200-459360-618 (moderate)26≥3705.5-48Depression (use limited)
Etoperidone89020,000 (weak)363,10038Depression, Anxiety (markets outside US)

Current Trends in Trazodone Prescription Patterns and Off-Label Utilization

Despite its FDA approval exclusively for major depressive disorder, real-world prescribing patterns reveal extensive off-label utilization, particularly for insomnia. Large-scale cohort studies and claims analyses demonstrate a significant disconnect between labeled indications and clinical practice:

  • Dominance of Off-Label Insomnia Use: Trazodone is frequently prescribed as a sedative-hypnotic at doses typically far below its antidepressant range (25-150 mg/day). A major U.S. claims database study (n=1.4 million adults, 2015-2020) found that among 113,557 trazodone prescriptions analyzed, 40% were for patients with an insomnia diagnosis. Crucially, 61% of patients with depression and concomitant insomnia received trazodone doses below 150 mg/day, suggesting targeted insomnia management rather than antidepressant therapy [3]. Similarly, 68% of patients without depression but with insomnia received low-dose trazodone [3]. This aligns with its status as one of the most prescribed medications for insomnia in the U.S., often ranking second only to dedicated hypnotics like zolpidem, with over 27 million prescriptions in 2022 alone [6] [8].

  • Guideline Discordance: This widespread off-label use persists despite recommendations against its routine use for insomnia from major bodies. The American Academy of Sleep Medicine's 2017 clinical practice guidelines explicitly advise against trazodone for sleep onset or maintenance insomnia in adults due to insufficient evidence of long-term efficacy and concerns about harms (e.g., daytime sedation, cognitive impairment) potentially outweighing benefits [3] [6] [8]. The American Academy of Family Physicians echoed this stance in 2023 [6].

  • Off-Label Expansion Beyond Sleep: While insomnia dominates off-label use, evidence supports utilization in other conditions, though often with variable evidence bases:

  • Anxiety Disorders: Used off-label for generalized anxiety disorder, panic disorder, and post-traumatic stress disorder (PTSD), often as an alternative to benzodiazepines, leveraging its anxiolytic and sleep-promoting effects [1] [8]. In PTSD, doses of 50-200 mg may reduce nightmares and improve sleep continuity [1].
  • Augmentation Strategy: Frequently combined with SSRIs/SNRIs to mitigate SSRI-induced insomnia or sexual dysfunction and to augment antidepressant or anxiolytic response [5] [8] [10].
  • Fibromyalgia & Neuropathic Pain: Exploited for pain modulation (potentially via serotonin pathways and sleep improvement) and comorbid symptom management [3] [7].
  • Dementia-Related Agitation: Employed in geriatric populations for behavioral disturbances, capitalizing on sedation and potential mood stabilization, though evidence is mixed [4] [8].

Table 2: Prevalence of Low-Dose Trazodone Prescribing in Different Patient Groups [3] [7]

Patient GroupPercentage Receiving Trazodone Dose <150 mg/dayMost Common Concurrent Diagnoses (Beyond Insomnia/Depression)
Depression + Insomnia61%Anxiety Disorders, Chronic Pain, Fibromyalgia
Insomnia (No Depression)68%Anxiety Disorders, Diabetic Neuropathy, Chronic Pain Syndromes
Neither Depression nor Insomnia64%Anxiety Disorders, Fibromyalgia, Sexual Dysfunction, Diabetic Neuropathy
  • Demographic and Comorbidity Influences: Prescribing patterns show demographic stratification. Trazodone and mirtazapine are more frequently prescribed to older adults compared to SSRIs like fluoxetine or sertraline preferred in younger populations [7]. Comorbid conditions heavily influence choices: trazodone is strongly associated with insomnia diagnoses, while amitriptyline/nortriptyline link to headache disorders, and bupropion links to tobacco use disorder [7].

The persistence of trazodone's off-label popularity, particularly for insomnia despite guideline cautions, underscores the significant unmet need for effective, well-tolerated hypnotics and the perceived utility of its sedative receptor profile (H1 and α1 blockade) at low doses. However, it also highlights a critical gap between widespread clinical practice and evidence-based guidelines, warranting more rigorous long-term efficacy and safety studies for these off-label indications [3] [6] [8].

Properties

CAS Number

161178-07-0

Product Name

Lubazodone

IUPAC Name

2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

InChI

InChI=1S/C14H18FNO2/c15-13-4-5-14(12-3-1-2-11(12)13)18-9-10-8-16-6-7-17-10/h4-5,10,16H,1-3,6-9H2

InChI Key

HTODIQZHVCHVGM-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3

Synonyms

(2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine

Canonical SMILES

C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3

Isomeric SMILES

C1CC2=C(C=CC(=C2C1)F)OC[C@@H]3CNCCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.